Doxylamine, (S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

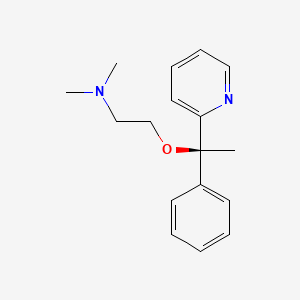

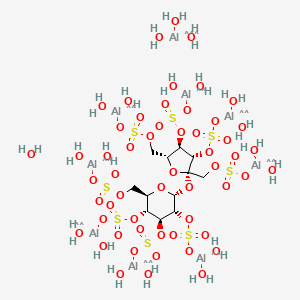

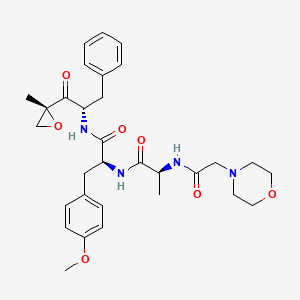

Doxylamine, (S)-: is an antihistamine medication primarily used to treat insomnia and allergies. It is also used in combination with pyridoxine (vitamin B6) to treat morning sickness in pregnant women . Doxylamine is a first-generation antihistamine, which means it can cross the blood-brain barrier and produce sedative effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of doxylamine involves the reaction of N,N-dimethyl-2-(1-phenyl-1-pyridin-2-yl-ethoxy)-ethanamine with various reagents. One method involves cooling the reaction system to 0-5°C, adding 20-30% ammonium chloride, stirring for 30 minutes, and then separating the layers . Another method involves the preparation of doxylamine succinate crystal form S, which is characterized by specific X-ray powder diffraction patterns .

Industrial Production Methods: Industrial production of doxylamine typically involves the synthesis of its succinate salt form. The process includes the reaction of the base compound with succinic acid to form doxylamine succinate, which is then crystallized and purified .

Analyse Des Réactions Chimiques

Types of Reactions: Doxylamine undergoes various chemical reactions, including:

Oxidation: Doxylamine can be oxidized under specific conditions to form degradation products.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Doxylamine can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.

Major Products: The major products formed from these reactions include various degradation products, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) .

Applications De Recherche Scientifique

Chemistry: Doxylamine is used as a model compound in various chemical studies, particularly those involving antihistamines and their interactions with other compounds .

Biology: In biological research, doxylamine is used to study the effects of antihistamines on the central nervous system and their potential therapeutic applications .

Medicine: Medically, doxylamine is used to treat insomnia, allergies, and morning sickness in pregnant women. It is also studied for its potential use in treating other conditions like Parkinson’s disease .

Industry: In the pharmaceutical industry, doxylamine is used in the formulation of various over-the-counter medications for sleep and allergy relief .

Mécanisme D'action

Doxylamine acts by competitively inhibiting histamine at H1 receptors, which reduces the effects of histamine in the body . It also has substantial sedative and anticholinergic effects, which contribute to its use as a sleep aid and in treating allergies . The compound targets histamine receptors in the brain, leading to its sedative effects .

Comparaison Avec Des Composés Similaires

Diphenhydramine: Another first-generation antihistamine used for similar purposes, including treating allergies and insomnia.

Chlorpheniramine: Also a first-generation antihistamine, but with less pronounced sedative effects compared to doxylamine.

Uniqueness: Doxylamine is unique in its strong sedative effects, making it particularly effective as a sleep aid. It also has a longer duration of action compared to some other first-generation antihistamines, which can lead to next-day drowsiness .

Propriétés

| Like other antihistamines, doxylamine acts by competitively inhibiting histamine at H1 receptors. It also has substantial sedative and anticholinergic effects. | |

Numéro CAS |

76210-47-4 |

Formule moléculaire |

C17H22N2O |

Poids moléculaire |

270.37 g/mol |

Nom IUPAC |

N,N-dimethyl-2-[(1S)-1-phenyl-1-pyridin-2-ylethoxy]ethanamine |

InChI |

InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3/t17-/m0/s1 |

Clé InChI |

HCFDWZZGGLSKEP-KRWDZBQOSA-N |

SMILES isomérique |

C[C@](C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C |

SMILES canonique |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C |

Point d'ébullition |

279 to 286 °F at 0.5 mmHg (NTP, 1992) 137-141 °C @ 0.5 MM HG |

Color/Form |

LIQ |

melting_point |

25 °C CRYSTALS; MP: 100-104 °C; 1% AQ SOLN HAS PH BETWEEN 4.9 & 5.1 /SUCCINATE/ |

Description physique |

Doxylamine is a clear colorless liquid. (NTP, 1992) Solid |

Solubilité |

1 G DISSOLVES IN 1 ML WATER; 1 G DISSOLVES IN 2 ML ALCOHOL; SLIGHTLY SOL IN BENZENE & ETHER; 1 G DISSOLVES IN 2 ML CHLOROFORM /SUCCINATE/ Soluble in acids. |

Pression de vapeur |

Slightly volatile |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol](/img/structure/B10761670.png)

![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B10761715.png)

![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[2-[2-(dimethylamino)ethyldisulfanyl]ethyl]piperidine-4-carboxamide](/img/structure/B10761728.png)

![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride](/img/structure/B10761755.png)

![3-(4-methoxyphenyl)-N-[1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]-2-[2-[(2-morpholin-4-ylacetyl)amino]propanoylamino]propanamide](/img/structure/B10761772.png)